1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with the molecular formula C10H10ClF3N3 It is known for its unique structure, which includes a difluoromethyl group and a fluorophenyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluorobenzylamine with difluoromethylpyrazole under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Scientific Research Applications
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl and fluorophenyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine: This compound shares a similar pyrazole structure but with different substituents.
5-(Difluoromethyl)-1-methyl-1H-pyrazol-3-amine: Another related compound with variations in the substituent positions.
Uniqueness
1-(Difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H11ClF3N3 |
---|---|
Molecular Weight |
277.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(3-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H10F3N3.ClH/c12-9-3-1-2-8(6-9)7-15-10-4-5-17(16-10)11(13)14;/h1-6,11H,7H2,(H,15,16);1H |
InChI Key |
JQRRQUPIGGCXKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
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